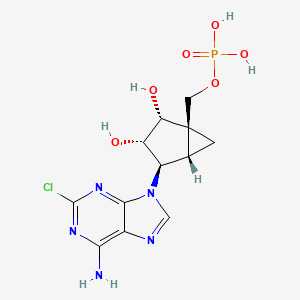
2,6-Difluoro-4-isopropyloxybenzyl alcohol
描述
2,6-Difluoro-4-isopropyloxybenzyl alcohol, also known by its IUPAC name (2,6-difluoro-4-isopropoxyphenyl)methanol, is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzyl alcohol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2,6-Difluoro-4-isopropyloxybenzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorophenol and isopropyl bromide.
Reaction Conditions: The reaction involves the alkylation of 2,6-difluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. This step results in the formation of 2,6-difluoro-4-isopropoxyphenol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2,6-Difluoro-4-isopropyloxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2,6-Difluoro-4-isopropyloxybenzyl alcohol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2,6-Difluoro-4-isopropyloxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The isopropoxy group further modulates its chemical reactivity and binding affinity to target proteins .
相似化合物的比较
2,6-Difluoro-4-isopropyloxybenzyl alcohol can be compared with other similar compounds such as:
2,6-Difluorobenzyl alcohol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
4-Isopropoxybenzyl alcohol: Lacks the fluorine atoms, affecting its reactivity and stability.
2,6-Dichloro-4-isopropyloxybenzyl alcohol: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and applications
The uniqueness of this compound lies in its specific combination of fluorine and isopropoxy groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(2,6-difluoro-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-7-3-9(11)8(5-13)10(12)4-7/h3-4,6,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGNAPHWTAIISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)F)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246322 | |
| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438049-80-0 | |
| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438049-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201246322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)
![5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B3266823.png)

![2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine](/img/structure/B3266831.png)




![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)

